1-Pyrenecarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYFOPUXRMOLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184373 | |

| Record name | Pyrene-1-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Alfa Aesar MSDS] | |

| Record name | Pyrene-1-aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3029-19-4 | |

| Record name | 1-Pyrenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene-1-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PYRENECARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene-1-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRENYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9H95PVI1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyrenecarboxaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenecarboxaldehyde is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene (B120774) backbone with a formyl substituent. This bifunctional molecule exhibits unique photophysical properties, primarily owing to the extended π-conjugation of the pyrene moiety. Its significant fluorescence and sensitivity to the polarity of its environment make it a valuable tool in various scientific disciplines, including as a fluorescent probe for single nucleotide polymorphism (SNP) typing and for the functionalization of carbon nanotubes.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, supplemented with experimental protocols and structural visualizations.

Chemical and Physical Properties

This compound is a dark yellow to yellow solid at room temperature.[1] It is insoluble in water but can be recrystallized from aqueous ethanol (B145695).[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₀O | [2][3] |

| Molecular Weight | 230.26 g/mol | [2][3][4] |

| Melting Point | 123-126 °C | [1] |

| Appearance | Dark Yellow Solid | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 3029-19-4 | [3] |

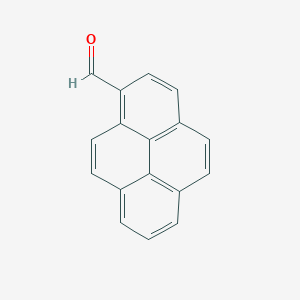

Molecular Structure

The structure of this compound consists of a pyrene core, which is a fused four-ring aromatic system, with an aldehyde group (-CHO) attached to the 1-position. The planar nature of the pyrene ring system and the electron-withdrawing nature of the aldehyde group influence its chemical reactivity and photophysical characteristics.

Key Structural Identifiers:

-

IUPAC Name: pyrene-1-carbaldehyde[3]

-

SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O

-

InChI: InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H[3][5]

-

InChIKey: RCYFOPUXRMOLQM-UHFFFAOYSA-N[3]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized below.

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Spectra available for structural confirmation. | [5] |

| ¹³C NMR | Spectra available for structural confirmation. | [5] |

| Mass Spectrometry (GC-MS) | Molecular Weight: 230.26 g/mol . Spectra available. | [3] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic aldehyde C=O and aromatic C-H stretches. | [6] |

| UV/Visible Spectroscopy | Spectra available, indicating the electronic transitions of the pyrene core. | [3] |

Experimental Protocols

Synthesis of this compound from 1-Bromopyrene (B33193)

A common and effective method for the synthesis of this compound involves the lithiation of 1-bromopyrene followed by formylation with N,N-dimethylformamide (DMF).[7]

Materials:

-

1-Bromopyrene

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried round-bottomed flask equipped with a magnetic stir bar is charged with 1-bromopyrene.

-

The flask is evacuated and backfilled with nitrogen gas three times.

-

Anhydrous THF is added to the flask under a nitrogen atmosphere to dissolve the 1-bromopyrene.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.6 M in hexane) is added dropwise to the cooled solution via syringe over a period of 10 minutes. The reaction mixture is stirred for 1 hour at -78 °C.[8]

-

Anhydrous DMF is then added rapidly via syringe.[8]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.[8]

-

The reaction is quenched by the addition of dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from aqueous ethanol to yield this compound as a pale yellow solid.[1]

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is considered a hazardous substance.[9] It is irritating to the eyes, respiratory system, and skin.[9][10] Appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[9][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[11] Avoid inhalation of dust and direct contact with skin and eyes.[9]

Applications

The primary application of this compound stems from its fluorescent properties. It is utilized as a novel base-discriminating fluorescent compound, which is highly sensitive to the polarity of its environment, making it suitable for applications such as SNP typing.[1] Furthermore, its pyrene moiety can interact with the sidewalls of carbon nanotubes through π-π stacking, enabling its use in the surface functionalization of these materials. It also serves as an important intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[1]

References

- 1. This compound | 3029-19-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 3029-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound(3029-19-4) 1H NMR [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. gmchemic.com [gmchemic.com]

An In-depth Technical Guide to the Synthesis and Purification of 1-Pyrenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-pyrenecarboxaldehyde, a key intermediate in the development of fluorescent probes, functional materials, and pharmaceuticals.[1][2] This document details established synthetic methodologies, including the Vilsmeier-Haack reaction and formylation with dichloromethyl methyl ether, alongside robust purification protocols. Quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized to facilitate understanding and replication.

Introduction

This compound is a versatile bifunctional molecule characterized by a pyrene (B120774) moiety and an aldehyde group.[3] Its unique photophysical properties, inherited from the pyrene core, make it a valuable building block for fluorescent chemosensors and materials for organic electronics.[2][4] The aldehyde functionality allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. This guide focuses on providing detailed, actionable information for the laboratory synthesis and purification of this important compound.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method may depend on factors such as available starting materials, desired scale, and safety considerations. The most common and effective methods are detailed below.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like pyrene.[5][6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide (like N-methylformanilide or dimethylformamide) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrene ring.[5][7][8]

Reaction Scheme:

Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.

Experimental Protocol:

A detailed experimental protocol for the Vilsmeier-Haack reaction of pyrene as described in the literature is as follows:

-

To a solution of the substrate (e.g., pyrene) in dimethylformamide (DMF), (chloromethylene)dimethyliminium chloride (the Vilsmeier reagent) is added at 0 °C.[7]

-

The reaction mixture is stirred for a specified time at room temperature.[7]

-

A solution of sodium acetate (B1210297) in water is then added at 0 °C and stirred.[7]

-

The reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether.[7]

-

The organic layer is washed with brine and dried over a drying agent like sodium sulfate.[7]

-

The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography.[7]

Formylation using Dichloromethyl Methyl Ether

Another effective method for the formylation of pyrene involves the use of dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[9] This method, a variation of the Rieche formylation, offers high yields and is a valuable alternative to the Vilsmeier-Haack reaction.[10][11]

Reaction Scheme:

Caption: Formylation of pyrene using dichloromethyl methyl ether.

Experimental Protocol:

-

Pyrene is dissolved in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).[9]

-

The solution is cooled to 0 °C, and dichloromethyl methyl ether is added.[9]

-

Titanium tetrachloride is then slowly added to the cooled solution.[9]

-

The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature.[9]

-

The reaction is quenched by pouring the mixture into cold water.[9]

-

The product is extracted with dichloromethane, and the combined organic layers are washed with brine and dried over magnesium sulfate.[9]

-

The solvent is removed in vacuo to yield the crude product.[9]

Synthesis from 1-Bromopyrene (B33193)

This compound can also be synthesized from 1-bromopyrene via a lithiation reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5] This multi-step approach is particularly useful when 1-bromopyrene is readily available.

Reaction Scheme:

Caption: Synthesis of this compound from 1-bromopyrene.

Experimental Protocol:

-

1-Bromopyrene is dissolved in a dry, deoxygenated aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen).[6]

-

The solution is cooled to a low temperature (e.g., -78 °C), and n-butyllithium is added dropwise.

-

After stirring for a specified time, anhydrous N,N-dimethylformamide is added to the reaction mixture.[5]

-

The reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution (e.g., HCl).[5]

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.[5]

-

The crude product is purified, typically by recrystallization.[5]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and properties of this compound.

Table 1: Synthesis Reaction Parameters

| Parameter | Vilsmeier-Haack Reaction | Formylation with Cl₂CHOCH₃ | Synthesis from 1-Bromopyrene |

| Starting Material | Pyrene | Pyrene | 1-Bromopyrene |

| Key Reagents | DMF, POCl₃ | Cl₂CHOCH₃, TiCl₄ | n-BuLi, DMF |

| Solvent | DMF | Dichloromethane | THF |

| Reaction Temperature | 0 °C to Room Temp. | 0 °C to Room Temp.[9] | -78 °C to Room Temp. |

| Reaction Time | ~6.5 hours[7] | ~2.5 hours[9] | Not Specified |

| Yield | 77%[7] | 96%[9] | 74%[5] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₀O[12] |

| Molecular Weight | 230.26 g/mol [12] |

| Appearance | Dark Yellow Solid[1] |

| Melting Point | 123-126 °C[1][3] |

| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and methanol.[1] |

| Purity (Typical) | >98.0% (GC) |

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for subsequent applications. The most common purification techniques are recrystallization and column chromatography.

General Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of this compound.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[13][14] The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[14]

Experimental Protocol:

-

The crude this compound is dissolved in a minimum amount of a hot solvent, such as aqueous ethanol (B145695).[1]

-

The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature.[15]

-

Further cooling in an ice bath can be employed to maximize the yield of the crystals.[15]

-

The purified crystals are collected by vacuum filtration.[15]

-

The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.[15]

-

The purified this compound is then dried in vacuo.[5] It has been reported that recrystallizing the aldehyde three times from aqueous ethanol yields a pure product.[1]

Column Chromatography

Column chromatography is a powerful technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol:

-

A slurry of silica gel in a non-polar eluent (e.g., chloroform) is packed into a chromatography column.[9]

-

The crude this compound is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column.

-

The column is eluted with a suitable solvent system, and the fractions are collected.[9]

-

The progress of the separation is monitored by thin-layer chromatography (TLC).[9]

-

Fractions containing the pure this compound are combined.

-

The solvent is removed by rotary evaporation to yield the purified product.[9] A reported eluent for the column chromatography of this compound is chloroform.[9]

Safety Considerations

-

Pyrene and its derivatives: Polycyclic aromatic hydrocarbons (PAHs) should be handled with care as they may be carcinogenic.

-

Reagents: Many of the reagents used in these syntheses are corrosive, toxic, and/or moisture-sensitive (e.g., POCl₃, TiCl₄, n-butyllithium). Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

-

Solvents: Organic solvents are often flammable and should be handled away from ignition sources.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always consult the original literature and perform a thorough risk assessment before undertaking any experimental work.

References

- 1. This compound | 3029-19-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-ピレンカルボキシアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Formylation - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemscene.com [chemscene.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mt.com [mt.com]

- 15. youtube.com [youtube.com]

Technical Guide: Solubility and Applications of 1-Pyrenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-pyrenecarboxaldehyde in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information and presents a standardized experimental protocol for determining its solubility. Furthermore, it details a common synthetic route for this compound and outlines a general workflow for its application as a fluorescent probe, a key function in various research and development settings.

Solubility of this compound

This compound is a valuable bifunctional molecule, featuring a pyrene (B120774) moiety and an aldehyde group. Its polycyclic aromatic nature generally renders it soluble in many organic solvents while being insoluble in water. The aldehyde group adds polarity to the molecule, influencing its solubility profile.

Quantitative Solubility Data

A comprehensive, publicly available dataset of the quantitative solubility of this compound across a wide range of organic solvents is limited. However, some specific data and qualitative descriptions have been reported.

| Solvent | Solubility (Quantitative) | Solubility (Qualitative) | Citation |

| Water | - | Insoluble | |

| Chloroform | - | Soluble | |

| Dimethyl Sulfoxide (DMSO) | - | Soluble | |

| Aqueous Ethanol | - | Soluble enough for recrystallization |

Note on Quantitative Data: The lack of standardized, publicly available quantitative solubility data necessitates experimental determination for specific applications. The protocol outlined in the following section provides a reliable method for this purpose.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol is adapted for this compound.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration suitable for analysis.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the formylation of 1-bromopyrene (B33193), which is itself synthesized from pyrene.

Experimental Protocol: Synthesis from 1-Bromopyrene

Materials:

-

1-Bromopyrene

-

Dry, deoxygenated Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Magnetic stirrer

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromopyrene in dry, deoxygenated THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add n-butyllithium (a solution in hexane) to the cooled solution while stirring. The reaction progress can be monitored by the formation of a precipitate.

-

-

Formylation:

-

After stirring for a designated period, add N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization, for example, from ethanol, to yield pure this compound.

-

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

General Workflow for Using this compound as a Fluorescent Probe

Caption: General workflow for using this compound as a fluorescent probe.

An In-depth Technical Guide to the Photophysical Properties of 1-Pyrenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenecarboxaldehyde (1-PyCHO) is a fluorescent molecule of significant interest in various scientific fields, including chemistry, materials science, and biomedical research. Its photophysical properties are highly sensitive to the local environment, making it a valuable probe for studying molecular interactions and the polarity of microenvironments. This technical guide provides a comprehensive overview of the core photophysical properties of 1-PyCHO, detailed experimental protocols for their measurement, and visualizations of the underlying processes to aid researchers in its application.

Core Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption of ultraviolet (UV) light and subsequent emission of fluorescent light. These processes are intrinsically linked to the molecule's electronic structure and are significantly influenced by the surrounding solvent. A key feature of 1-PyCHO is the solvent-dependent nature of its fluorescence, which arises from the relative energies of its n-π* and π-π* electronic states. In nonpolar solvents, the fluorescence is typically weak, while in polar solvents, it becomes significantly more intense.[1] This solvatochromism makes 1-PyCHO an excellent probe for polarity.

Data Presentation

The following tables summarize the key photophysical parameters of this compound in various solvents.

Table 1: Absorption and Emission Properties of this compound in Different Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | ~365 | Not explicitly found | ~382, 400 (monomer) | Not calculated |

| n-Heptane | Not explicitly found | Not explicitly found | 400-420 (structured)[1] | Not calculated |

| Toluene | Not explicitly found | Not explicitly found | Not explicitly found | Not calculated |

| Dichloromethane | Not explicitly found | Not explicitly found | Not explicitly found | Not calculated |

| Acetonitrile | Not explicitly found | Not explicitly found | Not explicitly found | Not calculated |

| Ethanol | Not explicitly found | Not explicitly found | Not explicitly found | Not calculated |

| Methanol | Not explicitly found | Not explicitly found | ~470 (broad) | Not calculated |

| Water | 342, 365.5 (monomer and aggregate)[1] | Not explicitly found | 382 (monomer), 472 (excimer)[1] | Not calculated |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Different Solvents

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| n-Hexane | < 0.001[1] | Not explicitly found |

| n-Heptane | < 0.001[1] | Not explicitly found |

| Toluene | Not explicitly found | Not explicitly found |

| Dichloromethane | Not explicitly found | Not explicitly found |

| Acetonitrile | Not explicitly found | Not explicitly found |

| Ethanol | Not explicitly found | Not explicitly found |

| Methanol | 0.15[1] | Not explicitly found |

| Water | Not explicitly found | Not explicitly found |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key spectroscopic techniques. Below are detailed methodologies for these experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which 1-PyCHO absorbs light and to quantify its molar extinction coefficient.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-PyCHO in a chosen solvent (e.g., 1 mM in methanol).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 10 µM.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (typically 250-500 nm).

-

Sample Measurement: Record the absorption spectra for each of the diluted 1-PyCHO solutions.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum and quantum yield of 1-PyCHO.

Materials:

-

This compound solutions of known absorbance

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1-PyCHO in the desired solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

-

Instrument Setup: Set the excitation wavelength (e.g., 342 nm). Set the excitation and emission slit widths (e.g., 5 nm).

-

Spectrum Acquisition: Record the fluorescence emission spectrum of the solvent blank, the 1-PyCHO solution, and the standard solution over a suitable wavelength range (e.g., 350-600 nm).

-

Data Analysis (Quantum Yield Calculation):

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (I_sample) and the standard (I_std).

-

The fluorescence quantum yield (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This technique is employed to measure the fluorescence lifetime of 1-PyCHO.

Materials:

-

Dilute solution of this compound

-

TCSPC instrument with a pulsed light source (e.g., a laser diode or pulsed LED) and a sensitive detector.

Procedure:

-

Instrument Setup:

-

Select an appropriate pulsed excitation source with a wavelength at or near the absorption maximum of 1-PyCHO (e.g., 340 nm).

-

Set the emission wavelength at the maximum of the fluorescence spectrum.

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Acquisition: Acquire the fluorescence decay curve of the 1-PyCHO solution until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

-

Data Analysis:

-

The fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software, taking the IRF into account.

-

The fluorescence lifetime (τ) is determined from the parameters of the best-fit model.

-

Mandatory Visualization

Photophysical Processes of this compound

The following diagram illustrates the key photophysical pathways for this compound following the absorption of light.

Caption: Jablonski diagram for this compound.

Experimental Workflow for Photophysical Characterization

The following diagram outlines the typical workflow for the comprehensive photophysical characterization of this compound.

Caption: Experimental workflow for photophysical analysis.

Conclusion

This compound is a versatile fluorophore with photophysical properties that are highly sensitive to its environment. This guide provides a foundational understanding of its absorption and emission characteristics, along with detailed protocols for their experimental determination. The provided data tables and diagrams serve as a valuable resource for researchers utilizing 1-PyCHO in their studies, from fundamental chemical physics to applications in drug development and materials science. Further investigation into a broader range of solvents and the application of advanced spectroscopic techniques will continue to elucidate the rich photophysical behavior of this important molecule.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of 1-Pyrenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 1-Pyrenecarboxaldehyde, a versatile fluorophore with applications in assessing the polarity of microenvironments. This document details its photophysical properties, experimental protocols for quantum yield determination, and the influence of the solvent environment on its fluorescence.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample. A high quantum yield is often desirable for applications requiring bright fluorescent probes. For this compound, the quantum yield is highly sensitive to the polarity of its surrounding environment, making it an excellent probe for studying cellular membranes, micelles, and polymer structures.

Quantitative Data: Fluorescence Quantum Yield of this compound in Various Solvents

The fluorescence quantum yield of this compound exhibits a strong dependence on solvent polarity. In nonpolar solvents, the fluorescence is typically weak, while in polar solvents, it becomes significantly more intense. This behavior is attributed to a change in the nature of the lowest singlet excited state from an n-π* character in nonpolar environments to a π-π* character in polar environments.

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Reference |

| n-Hexane | 1.88 | < 0.001 | [1][2] |

| Methanol | 32.7 | 0.15 | [1][2] |

| Unspecified | - | 0.10 (used as a standard) | [3] |

This table will be expanded as more data becomes available.

Experimental Protocols for Measuring Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using two primary methods: the relative (or comparative) method and the absolute method.

Relative Quantum Yield Measurement

This widely used technique involves comparing the fluorescence intensity of the sample of unknown quantum yield to a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Solvent of spectroscopic grade

-

This compound

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a series of dilutions of the stock solution and a corresponding series for the standard fluorophore.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorption Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.

-

The slope of these plots is proportional to the fluorescence quantum yield.

-

-

Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

-

Absolute Quantum Yield Measurement

The absolute method directly measures the number of photons emitted and absorbed by the sample, typically using an integrating sphere. This method does not require a reference standard.

Materials and Equipment:

-

Spectrofluorometer equipped with an integrating sphere

-

Quartz cuvettes (1 cm path length)

-

Solvent of spectroscopic grade

-

This compound

Protocol:

-

Blank Measurement:

-

Place a cuvette containing only the solvent inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the solvent. This serves as the reference measurement.

-

-

Sample Measurement:

-

Place a cuvette containing the this compound solution inside the integrating sphere.

-

Measure the spectrum, which will include the scattered excitation light and the emitted fluorescence.

-

-

Calculation:

-

The instrument's software calculates the fluorescence quantum yield by comparing the number of photons in the emission band to the number of photons absorbed by the sample (determined from the reduction in the scattered excitation light).

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the relative and absolute quantum yield measurement protocols.

Caption: Workflow for the relative fluorescence quantum yield measurement.

Caption: Workflow for the absolute fluorescence quantum yield measurement.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines due to its environment-sensitive fluorescence. Understanding its fluorescence quantum yield and the factors that influence it is crucial for its effective application as a polarity probe. This guide provides the foundational knowledge and experimental protocols necessary for the accurate characterization of this important fluorophore.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of 1-Pyrenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1-pyrenecarboxaldehyde, a versatile fluorescent probe. The document details its absorption and emission characteristics in various solvent environments, offers standardized experimental protocols for spectral acquisition, and presents logical workflows for these procedures.

Photophysical Data of this compound

The absorption and emission properties of this compound are highly sensitive to the polarity of its environment. This solvatochromism makes it a valuable tool for probing the microenvironment of complex systems. The following tables summarize the key quantitative data reported in the literature.

Absorption Spectra Data

| Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Aqueous Solution | 342, 365.5 | Data not readily available |

| Gas Phase | ~280, ~380 | log ε ≈ 4.5, log ε ≈ 4.0 |

Note: The absorption spectrum in aqueous solution can be complex due to aggregation. The peak at 365.5 nm is often associated with aggregates or dimers, while the peak at 342 nm is more prominent for the monomeric form, especially after sonication or heating.[3]

Emission Spectra Data

The fluorescence of this compound is particularly sensitive to solvent polarity. In nonpolar solvents, the fluorescence quantum yield is extremely low. Conversely, in polar solvents, the quantum yield increases significantly, accompanied by a red-shift in the emission maximum. At higher concentrations in aqueous media, this compound can form excimers, which exhibit a distinct, red-shifted emission band.[3]

| Solvent | Excitation Maxima (λex) (nm) | Emission Maxima (λem) (nm) | Quantum Yield (ΦF) | Notes |

| n-Heptane | Not Specified | ~400-420 | < 0.001 | Structured emission from an n-π* transition. |

| n-Hexane | Not Specified | ~400-420 | < 0.001 | Structured emission from an n-π* transition. |

| Methanol | Not Specified | Not Specified | 0.15 | Intense fluorescence from a π-π* state. |

| Aqueous Solution (Monomer) | 342 | 382 | Data not readily available | |

| Aqueous Solution (Excimer) | 365.5 | 472 | Data not readily available | Observed at higher concentrations (e.g., 1µM). |

Experimental Protocols

The following sections provide detailed methodologies for the measurement of the absorption and emission spectra of this compound.

Protocol for UV-Vis Absorption Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of this compound to determine its absorption maxima and molar absorptivity.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., cyclohexane, methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution; sonication may be required.

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 250-500 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used for the sample.

-

Place the cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction (autozero).

-

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the sample solution before filling it.

-

Fill the cuvette with the sample solution and ensure there are no air bubbles in the light path.

-

Place the sample cuvette in the sample holder and the solvent blank in the reference holder.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Protocol for Fluorescence Emission Spectroscopy

This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.

Materials:

-

This compound solutions of known concentration (prepared as in section 2.1)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.

-

Set the emission scan range. This should start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., if λex is 342 nm, scan from 360 nm to 600 nm).

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A common starting point is 5 nm for both.

-

-

Blank Measurement:

-

Fill a fluorescence cuvette with the pure solvent.

-

Place it in the sample holder and acquire a solvent blank spectrum. This will account for any Raman scattering from the solvent.

-

-

Sample Measurement:

-

Rinse and fill a cuvette with the sample solution.

-

Place it in the spectrofluorometer and acquire the fluorescence emission spectrum.

-

-

Data Correction and Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum.

-

Identify the wavelength(s) of maximum fluorescence emission (λem).

-

The integrated area under the corrected emission spectrum is proportional to the fluorescence quantum yield.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Emission Spectroscopy.

References

A Technical Guide to 1-Pyrenecarboxaldehyde: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Pyrenecarboxaldehyde, a key fluorescent probe and building block in various scientific disciplines. This document details its commercial sources, typical purity levels, and provides explicit experimental protocols for its purification. Furthermore, it visualizes key applications of this compound in fluorescence quenching and nanomaterial functionalization through detailed diagrams.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 98% to over 99%. The most common analytical techniques employed by suppliers to certify purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Below is a summary of representative commercial sources and their stated product specifications. Please note that prices and availability are subject to change and should be verified with the respective suppliers.

| Supplier | Product Number (Example) | Stated Purity | Analytical Method |

| Sigma-Aldrich | 144037 | 99% | - |

| Thermo Fisher Scientific (Alfa Aesar) | AAL10835 | 98+% | HPLC |

| Tokyo Chemical Industry (TCI) | P1448 | >98.0% | GC |

| ChemScene | CS-0138253 | ≥98% | - |

| Santa Cruz Biotechnology | sc-232848 | ≥99% | - |

| Apollo Scientific | OR22205 | 98% | - |

| AdipoGen Life Sciences | CDX-P0093 | - | ¹H-NMR |

Experimental Protocols for Purification

For applications requiring the highest purity, commercial this compound can be further purified using standard laboratory techniques. The two most effective methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a robust method for purifying solid compounds. For this compound, ethanol (B145695) has been reported as an effective solvent.

Protocol for Recrystallization of this compound from Ethanol [1]

-

Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum recovery, the flask can be subsequently placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The melting point of pure this compound is reported to be in the range of 125-128 °C.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is a suitable stationary phase.

Protocol for Column Chromatography of this compound

-

Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane (B92381) or petroleum ether). Pour the slurry into a glass column and allow it to pack uniformly. A layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or a mixture of the eluent. Carefully load the sample onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of appropriate polarity. A common starting point for aromatic aldehydes is a mixture of a non-polar solvent and a slightly more polar solvent, such as a gradient of petroleum ether and dichloromethane, or hexane and ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.2-0.4 for the desired compound.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizing Key Applications of this compound

This compound's unique photophysical properties make it a valuable tool in various research areas. The following diagrams, generated using the DOT language, illustrate two key applications.

Fluorescence Quenching by Iodide Ions

This compound exhibits strong fluorescence. This fluorescence can be "quenched" by certain molecules, such as iodide ions. This process involves the deactivation of the excited state of the fluorophore upon collision with the quencher.

Non-Covalent Functionalization of Single-Walled Carbon Nanotubes (SWCNTs)

The planar aromatic structure of this compound allows it to interact with the surface of single-walled carbon nanotubes (SWCNTs) through non-covalent π-π stacking interactions. This process is a common method for functionalizing SWCNTs, which can improve their dispersibility and allow for further chemical modifications.

References

An In-Depth Technical Guide to the Safe Handling and Storage of 1-Pyrenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of 1-Pyrenecarboxaldehyde (CAS No. 3029-19-4). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical. This compound is a valuable intermediate and fluorescent probe used in various research and development applications, including the functionalization of carbon nanotubes and the fabrication of chemosensors.[1] Its hazardous properties necessitate careful management in a laboratory setting.

Chemical and Physical Properties

This compound is typically a yellow to light brown solid powder.[1][2][3] It is insoluble in water but may be slightly soluble in solvents like chloroform (B151607) and methanol.[1] It is known to be sensitive to air and should be handled accordingly.[1][4]

| Property | Data |

| CAS Number | 3029-19-4[5] |

| Molecular Formula | C₁₇H₁₀O[5] |

| Molecular Weight | 230.26 g/mol [5][6] |

| Appearance | Yellow powder/solid[2][6] |

| Melting Point | 123-128 °C[1][4] |

| Boiling Point | Not available / 312.25°C (rough estimate)[1][4] |

| Solubility | Insoluble in water.[1] |

| Odor | No information available.[4] |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance.[2] The primary hazards are irritation to the skin, eyes, and respiratory system.[6][7] There is also evidence suggesting it may cause genetic defects.

| Hazard Classification | Details |

| GHS Pictogram | GHS07 (Exclamation mark)[1] |

| Signal Word | Warning[1][6] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315).[4][6] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation (H319).[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation (H335).[4][6] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341). |

Routes of Exposure and Health Effects:

-

Inhalation: Inhaling dust can cause respiratory irritation.[2] Individuals with pre-existing respiratory conditions may experience further disability if excessive amounts of dust are inhaled.[2]

-

Skin Contact: The material can cause skin inflammation and may worsen pre-existing dermatitis.[2] While skin contact is not thought to have harmful systemic effects, the substance may cause health damage if it enters the bloodstream through cuts or abrasions.[2]

-

Eye Contact: Direct contact can lead to eye irritation and potential damage.[2]

-

Ingestion: The material has not been classified as harmful by ingestion due to a lack of evidence.[2]

-

Chronic Effects: Long-term exposure to high concentrations of dust may lead to changes in lung function.[2]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Ventilation: All work should be conducted in a well-ventilated area. Use only in a chemical fume hood.[4][7]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific task and the potential for exposure.

Caption: PPE selection workflow for handling this compound.

Protocol 3.3: Standard Handling of Solid this compound

This protocol details the steps for safely weighing and handling the solid chemical.

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Verify the location and functionality of the nearest eyewash station and safety shower.[7]

-

Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement.

-

Place an absorbent pad on the work surface.

-

-

Donning PPE:

-

Chemical Handling:

-

Carefully open the container inside the fume hood.

-

Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust.

-

Close the primary container tightly immediately after use.

-

Transfer the weighed solid to its destination vessel carefully.

-

-

Post-Handling and Cleanup:

-

Clean any residual powder from the spatula and work surface using a damp cloth or towel, taking care not to create dust.

-

Dispose of all contaminated disposable materials (gloves, weigh boats, absorbent pads) in a designated hazardous waste container.[4]

-

Wash hands and any exposed skin thoroughly with soap and water after completing the task.[4][7]

-

-

Doffing PPE:

-

Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

-

Wash hands again after removing all PPE.

-

Storage and Incompatibility

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

Caption: Workflow for the safe receipt and storage of this compound.

Recommended Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

-

The product is air sensitive; storage under an inert gas like nitrogen or argon is recommended.[1][4]

-

Protect from light and moisture.[3]

-

Store at recommended temperatures, which can range from 2-8°C to a cool, dark place below 15°C.[1][5] Always consult the supplier's specific recommendation.

Incompatible Materials

-

Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) as this may result in ignition.[2][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Protocol 5.1: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][10] Remove contact lenses if present and easy to do.[4] Seek medical attention.[10] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Wash off with plenty of soap and water for at least 15 minutes.[4][10] If skin irritation persists, seek medical attention.[10] |

| Inhalation | Remove the victim to fresh air.[4][10] If not breathing, give artificial respiration.[10] If symptoms persist, call a physician.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[4][10] Do not induce vomiting. Seek medical attention if symptoms occur.[4][10] |

| General Advice | For all exposures, if symptoms persist or in doubt, contact a physician or a Poisons Information Center.[2] Treat symptomatically.[2][4] |

Protocol 5.2: Accidental Release (Spill) Response

This protocol is for minor spills of solid this compound. For major spills, evacuate the area and alert emergency responders.[2]

-

Evacuate and Secure: Advise personnel in the immediate area of the spill.[2] Ensure the area is well-ventilated.

-

Don PPE: Wear the appropriate PPE as described in Section 3.2, including respiratory protection, gloves, and eye protection.[7]

-

Containment: Prevent the powder from spreading or becoming airborne. Do not use dry sweeping methods that create dust.

-

Clean-up:

-

Decontamination:

-

Wash the spill site with soap and water after the material has been picked up.[7]

-

Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.

-

-

Reporting: Report the incident to the appropriate environmental health and safety (EHS) personnel.

Firefighting Measures

-

Extinguishing Media: Use foam or dry chemical powder.[2][4][7]

-

Specific Hazards: The compound is a combustible solid.[2] Dust clouds may form an explosive mixture with air, and any ignition source can cause a fire or explosion.[2] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7]

Waste Disposal

All waste containing this compound, including contaminated materials and empty containers, must be handled as hazardous waste.[4]

-

Dispose of contents and containers to an approved waste disposal plant.[4]

-

Empty containers may retain product residue and dust, which can be hazardous.[2] Do not cut, drill, grind, or weld on or near such containers.[2]

-

All disposal practices must be in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a valuable chemical reagent that can be used safely by adhering to strict protocols. The key to safe handling lies in understanding its hazards, utilizing appropriate engineering controls, consistently wearing the correct personal protective equipment, and being prepared for emergencies. By following the guidelines in this document, researchers can minimize risks to themselves and their colleagues.

References

- 1. This compound | 3029-19-4 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. adipogen.com [adipogen.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C17H10O | CID 232848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. homework.study.com [homework.study.com]

- 9. 1-芘甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

1-Pyrenecarboxaldehyde: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 1-Pyrenecarboxaldehyde, a key fluorescent molecule utilized in various scientific and biomedical research fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Core Chemical and Physical Properties

This compound (also known as 1-formylpyrene or pyrene-1-carbaldehyde) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene (B120774) backbone functionalized with an aldehyde group. This structure imparts unique photophysical properties, making it a valuable tool in fluorescence-based applications. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 3029-19-4[1][2][3] |

| Molecular Formula | C₁₇H₁₀O[1][2][3][4] |

| Molecular Weight | 230.26 g/mol [1][3][4] |

| Appearance | Dark yellow to yellow solid (crystals or powder)[5] |

| Melting Point | 123-130 °C[5][6] |

| Solubility | Insoluble in water. |

| Purity | Typically ≥98% or ≥99% depending on the supplier.[1][7] |

| Synonyms | 1-Formylpyrene, 1-Pyrenealdehyde, Pyrene-1-carbaldehyde.[1][2][4] |

| UV/Visible Spectrum | Available through the NIST WebBook.[8] |

| IR Spectrum | Available through the NIST WebBook.[6] |

| Mass Spectrum | Available through the NIST WebBook.[9] |

Synthesis of this compound

The synthesis of this compound is well-documented, with established protocols providing good yields and purity. A common and efficient method involves the formylation of 1-bromopyrene (B33193), which itself is synthesized from pyrene. This two-step process is scalable and avoids the use of highly toxic reagents like CCl₄, which were used in older procedures.[1]

Experimental Protocol: Two-Step Synthesis from Pyrene

This protocol is adapted from a procedure published in Organic Syntheses, which provides a robust and scalable method.[5][7]

Step 1: Synthesis of 1-Bromopyrene

-

Reaction Setup: To a 500-mL round-bottomed flask, add pyrene (20.0 g, 98.9 mmol) and a 1:1 v/v mixture of methanol (B129727) (MeOH) and diethyl ether (Et₂O) (250 mL).

-

Addition of Reagents: With vigorous stirring, add hydrobromic acid (HBr, 48% aqueous solution, 12.3 mL, 1.1 equiv). Cool the mixture to 15 °C using a water bath.

-

Oxidation: Slowly add hydrogen peroxide (H₂O₂, 30% w/w aq, 10.4 mL, 1.05 equiv) over 30 minutes.

-

Reaction: Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.

-

Workup: Add water (150 mL) and extract the mixture with dichloromethane (B109758) (CH₂Cl₂, 2 x 250 mL). Wash the combined organic layers with aqueous NaOH (1 M, 150 mL) and saturated aqueous NaCl (2 x 150 mL).

-

Purification: Dry the organic phase over MgSO₄, filter through a plug of silica (B1680970) gel, and remove the solvent by rotary evaporation. The crude product can be further purified by extraction and recrystallization to yield 1-bromopyrene as a pale yellow powder.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 1-L, three-necked, round-bottomed flask under a nitrogen atmosphere, place the 1-bromopyrene (18.0 g, 64.0 mmol) from Step 1.

-

Lithiation: Add dry, deoxygenated tetrahydrofuran (B95107) (THF, 300 mL) and cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.6 M in hexane, 62 mL, 1.3 equiv) via syringe over 10 minutes. Stir the mixture for 1 hour at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 8.0 mL, 1.3 equiv) via syringe. Allow the mixture to warm to room temperature and stir for 16 hours overnight.

-

Workup: Quench the reaction by carefully adding 1 M aqueous HCl (200 mL). Extract the mixture with diethyl ether (2 x 200 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic phase over MgSO₄, remove the solvent by rotary evaporation. The crude product is then purified by recrystallization from ethanol (B145695) to yield this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique photophysical properties of the pyrene moiety, combined with the reactive aldehyde group, make this compound a versatile molecule for various applications.

Fluorescent Probes and Sensors

This compound is highly sensitive to the polarity of its local environment. This solvatochromic behavior is a hallmark of pyrene derivatives and is exploited in the development of fluorescent probes. For instance, it has been used to study the polarity of micelle-water interfaces and to create fluorescent polymers for the detection of pesticides.[10] The aldehyde group allows for its incorporation into larger molecular structures, creating chemosensors for detecting metal ions and other analytes.

Bioconjugation and Protein Labeling

The aldehyde functional group is a valuable tool for bioconjugation. It can react with primary amines (such as the N-terminus of a protein or the side chain of lysine) to form a Schiff base, which can be further stabilized by reduction to a secondary amine. This chemistry allows for the covalent attachment of the fluorescent pyrene tag to proteins and other biomolecules.[11] Labeled proteins can then be used in a variety of assays, including fluorescence microscopy, single-molecule imaging, and fluorescence resonance energy transfer (FRET) studies.[2][4]

General Protocol for Protein Labeling:

-

Protein Preparation: Prepare the protein of interest in an amine-free buffer (e.g., phosphate (B84403) or HEPES buffer) at a pH of approximately 7.0-8.0.

-

Fluorophore Preparation: Dissolve this compound in a minimal amount of an organic co-solvent like DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The reaction can be incubated for several hours at room temperature or overnight at 4°C.

-

(Optional) Reductive Amination: To form a more stable bond, a mild reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) can be added to the reaction mixture to reduce the Schiff base to a secondary amine.

-

Purification: Remove excess, unreacted fluorophore from the labeled protein using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Confirm the labeling efficiency (degree of labeling) using UV-Vis spectroscopy by measuring the absorbance of the protein and the pyrene fluorophore.

Caption: General workflow for protein labeling with this compound.

Application in Genetic Analysis

This compound has been described as a novel base-discriminating fluorescent (BDF) compound used for Single Nucleotide Polymorphism (SNP) typing. SNPs are variations at a single position in a DNA sequence among individuals. Fluorescent probes can be designed to bind to DNA, and the specific fluorescence signal (e.g., intensity or wavelength) can change depending on the base present at the SNP site. This allows for the rapid and high-throughput genotyping of individuals, which is crucial in genetic research, diagnostics, and personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. This compound [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. Fluorophore - Wikipedia [en.wikipedia.org]

- 11. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]

The Discovery and Enduring Utility of 1-Pyrenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenecarboxaldehyde, a fluorescent aromatic aldehyde, has carved a significant niche in the landscape of chemical synthesis and analysis since its initial preparation in 1937. This technical guide provides an in-depth exploration of the discovery, historical synthetic methodologies, and the evolution of its applications, with a particular focus on its role as a versatile fluorescent probe and a foundational building block for advanced materials. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of its physicochemical properties.